N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS No.: 892855-38-8
Cat. No.: VC4535010
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892855-38-8 |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.44 |
| IUPAC Name | N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C19H20N2O4S/c1-5-11-7-6-8-15-16(11)20-19(26-15)21-18(22)12-9-13(23-2)17(25-4)14(10-12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22) |
| Standard InChI Key | AUAMXSLKNSMXAS-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound that, despite its specific mention in some chemical catalogs, lacks extensive detailed research findings in the public domain. This article aims to provide an overview of its structure, potential applications, and any relevant data available from authoritative sources.
Molecular Formula and Weight
While specific data for N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is limited, compounds with similar structures, such as N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide, have a molecular weight of approximately 390 g/mol .
Potential Applications
Benzamide derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiprotozoal properties. While N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has not been specifically studied for these applications, its structural similarity to other active compounds suggests potential biological activity.
Anticancer Activity
Some benzamide derivatives have demonstrated anticancer properties, particularly against certain cancer cell lines . Further research would be needed to determine if N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits similar activity.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | C19H19FN2O4S | 390.4 | Antimicrobial, Anticancer |
| 3,4,5-Trimethoxy-N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide | C24H30N4O5 | 454.5 | Pharmacological activities under investigation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume